molecular formula C23H29N7O6 B14142510 2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid CAS No. 149376-71-6

2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid

Cat. No.: B14142510
CAS No.: 149376-71-6
M. Wt: 499.5 g/mol
InChI Key: BJKDWRAGHBHUJO-UHFFFAOYSA-N
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Description

2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by the introduction of the amino and phenylmethoxy groups. The final steps involve the acetylation and coupling with the aminoethyl group. Common reagents used in these reactions include acetic anhydride, phenylmethanol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenylmethoxy groups, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s structure allows it to bind with high affinity to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-phenylmethoxypurine: Shares the purine core but lacks the additional functional groups.

    2-Acetylaminoethylamine: Contains the aminoethyl group but not the purine core.

    Phenylmethanol: A simpler compound with the phenylmethoxy group.

Uniqueness

2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

149376-71-6

Molecular Formula

C23H29N7O6

Molecular Weight

499.5 g/mol

IUPAC Name

2-[[2-(2-amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid

InChI

InChI=1S/C23H29N7O6/c1-23(2,3)36-22(34)25-9-10-29(12-17(32)33)16(31)11-30-14-26-18-19(30)27-21(24)28-20(18)35-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,25,34)(H,32,33)(H2,24,27,28)

InChI Key

BJKDWRAGHBHUJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)N

Origin of Product

United States

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